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molecular formula C7H13BrO2 B042374 Methyl 2-bromo-4-methylpentanoate CAS No. 61837-46-5

Methyl 2-bromo-4-methylpentanoate

Cat. No. B042374
M. Wt: 209.08 g/mol
InChI Key: SRPGFJDOALJGMR-UHFFFAOYSA-N
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Patent
US07279478B2

Procedure details

To a solution of 2-bromo-4-methylpentanoic acid (9.86 mmol, 1.31 g) in CH2Cl2 (100 mL), was added slowly a solution of diazomethane until no bubbles appears. The mixture was stirred at r.t. for 0.25 h. The volatiles were removed under reduced pressure to leave a yellow liquid. The crude methyl ester was used without further purification.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3]([OH:5])=[O:4].[N+](=[CH2:12])=[N-]>C(Cl)Cl>[Br:1][CH:2]([CH2:6][CH:7]([CH3:9])[CH3:8])[C:3]([O:5][CH3:12])=[O:4]

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
BrC(C(=O)O)CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a yellow liquid
CUSTOM
Type
CUSTOM
Details
The crude methyl ester was used without further purification

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
Smiles
BrC(C(=O)OC)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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